molecular formula C14H13NO3 B015661 4-Benzyloxy-2-nitrotoluene CAS No. 24239-67-6

4-Benzyloxy-2-nitrotoluene

Cat. No.: B015661
CAS No.: 24239-67-6
M. Wt: 243.26 g/mol
InChI Key: DGMVXGHRFDVQHC-UHFFFAOYSA-N
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Scientific Research Applications

4-Benzyloxy-2-nitrotoluene is utilized in various scientific research applications, including:

Preparation Methods

The synthesis of 4-Benzyloxy-2-nitrotoluene typically involves the reaction of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and DMF. The reaction mixture is heated at 90°C for three hours, followed by extraction and recrystallization to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Benzyloxy-2-nitrotoluene undergoes various chemical reactions, including:

Common reagents used in these reactions include ozone, cobalt diacetate, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 4-Benzyloxy-2-nitrotoluene include other nitro-substituted toluenes and benzyloxy derivatives. For example:

    4-Nitrotoluene: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

    2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a methyl group, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of nitro and benzyloxy groups, which provide a balance of reactivity and stability, making it valuable in various research applications .

Properties

IUPAC Name

1-methyl-2-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMVXGHRFDVQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384263
Record name 4-Benzyloxy-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24239-67-6
Record name 4-Benzyloxy-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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